

Application Notes and Protocols for D-Glucose¹³C₆ Administration in Animal Studies

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Compound of Interest				
Compound Name:	D-Glucose-13C6			
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of D-Glucose-¹³C₆ as a stable isotope tracer in animal studies for metabolic research. The following protocols are designed to ensure the accurate measurement of glucose flux, metabolic pathway activity, and the elucidation of metabolic reprogramming in various physiological and pathological contexts.

D-Glucose-¹³C₆ is a powerful tool for tracing the metabolic fate of glucose in vivo.[1][2] By replacing the naturally occurring ¹²C atoms with the stable isotope ¹³C, researchers can track the journey of glucose-derived carbons through key metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2] This enables the quantification of metabolic fluxes and provides insights into cellular bioenergetics and biosynthesis.[1][3]

Data Presentation: Quantitative Parameters

The following tables summarize typical experimental parameters for D-Glucose-¹³C₆ administration in murine models. These values should be considered as a starting point and may require optimization based on the specific research question, animal model, and experimental conditions.

Table 1: Example Dosing Regimens for D-Glucose-13C₆ in Mice



Administration Route	Bolus Dose (mg/g body weight)	Infusion Rate (mg/g body weight/min)	Tracer Concentration	Reference
Intravenous (IV) Bolus	0.6 - 4	N/A	25% (w/v) in sterile saline	[4][5][6][7]
Intravenous (IV) Infusion	0.6 (priming bolus)	0.0138	Calculated based on desired steady-state enrichment	[4]
Intraperitoneal (IP)	0.015 - 4	N/A	Varies based on study design	[5][8]
Oral Gavage (PO)	2	N/A	Solution in sterile water	[9][10]

Table 2: Typical Blood Sampling Schedule for Kinetic Analysis

Administration Route	Time Points Post-Administration (minutes)
Intravenous (IV)	0, 5, 15, 30, 45, 60, 90, 120, 180
Intraperitoneal (IP)	0, 5, 15, 30, 45, 60, 90, 120, 150
Oral Gavage (PO)	0, 15, 30, 60, 90, 120, 240

Experimental Protocols

Protocol 1: Intravenous (IV) Administration of D-Glucose-¹³C₆ in Mice

Intravenous administration ensures rapid and complete bioavailability of the tracer, making it suitable for studying dynamic metabolic processes.[1] It can be performed as a bolus injection for transient kinetic studies or as a continuous infusion to achieve isotopic steady-state.[1]

Materials:



- D-Glucose-¹³C₆
- Sterile 0.9% saline or phosphate-buffered saline (PBS)
- Anesthetic agent (e.g., isoflurane)
- Catheters (for infusion)
- Syringes and needles
- Blood collection supplies (e.g., capillaries, EDTA-coated tubes)
- · Liquid nitrogen

Procedure:

- · Animal Preparation:
 - Acclimatize mice to the housing conditions for at least one week prior to the experiment.[1]
 - Fast animals for 6-16 hours before tracer administration to lower endogenous glucose levels.[1]
- Tracer Preparation:
 - Dissolve D-Glucose-¹³C₆ in sterile saline or PBS to the desired concentration.
 - Sterile-filter the solution using a 0.22 μm filter.[2]
- Administration:
 - Anesthetize the mouse.
 - For Bolus Injection: Inject a single, rapid dose of the tracer solution into the lateral tail vein.
 [1]
 - For Continuous Infusion: Surgically implant a catheter into the jugular or tail vein.[11]
 Administer a priming bolus dose to rapidly achieve target plasma enrichment, followed immediately by a constant infusion using a syringe pump.[1][4]



• Sample Collection:

- Collect blood samples from the tail vein or submandibular vein at predetermined time points.[1]
- At the end of the experiment, euthanize the animal and rapidly excise tissues of interest.
- Immediately flash-freeze tissues in liquid nitrogen to quench metabolic activity.[1][11]
- Sample Processing and Analysis:
 - Extract metabolites from plasma and tissues using a suitable solvent, such as a cold methanol/acetonitrile/water mixture.[1][12]
 - Analyze the isotopic enrichment of glucose and its metabolites using gas chromatographymass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]

Protocol 2: Intraperitoneal (IP) Administration of D-Glucose-¹³C₆ in Mice

Intraperitoneal injection is a less invasive alternative to IV administration and is suitable for bolus administration.[1] The tracer is absorbed into the portal circulation before entering systemic circulation.[1]

Procedure:

- Animal and Tracer Preparation: Follow steps 1 and 2 from Protocol 1.
- Administration: Inject the D-Glucose-¹³C₆ solution into the peritoneal cavity.
- Sample Collection and Processing: Follow steps 4 and 5 from Protocol 1. Note that the peak plasma enrichment will be delayed compared to IV administration.[8]

Protocol 3: Oral Gavage (PO) Administration of D-Glucose-¹³C₆ in Mice

Oral gavage is a non-invasive method that mimics the physiological route of glucose absorption.[4][13]

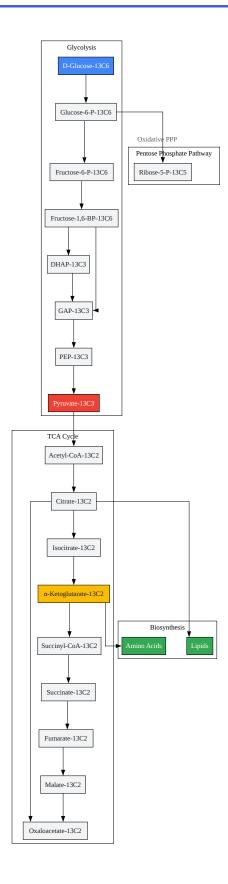


Procedure:

- Animal and Tracer Preparation: Follow steps 1 and 2 from Protocol 1, dissolving the tracer in sterile water.
- Administration: Administer the D-Glucose-¹³C₆ solution directly into the stomach using an oral gavage needle.[4]
- Sample Collection and Processing: Follow steps 4 and 5 from Protocol 1. The kinetics of tracer appearance in the blood will be slower compared to parenteral routes.[9]

Mandatory Visualizations

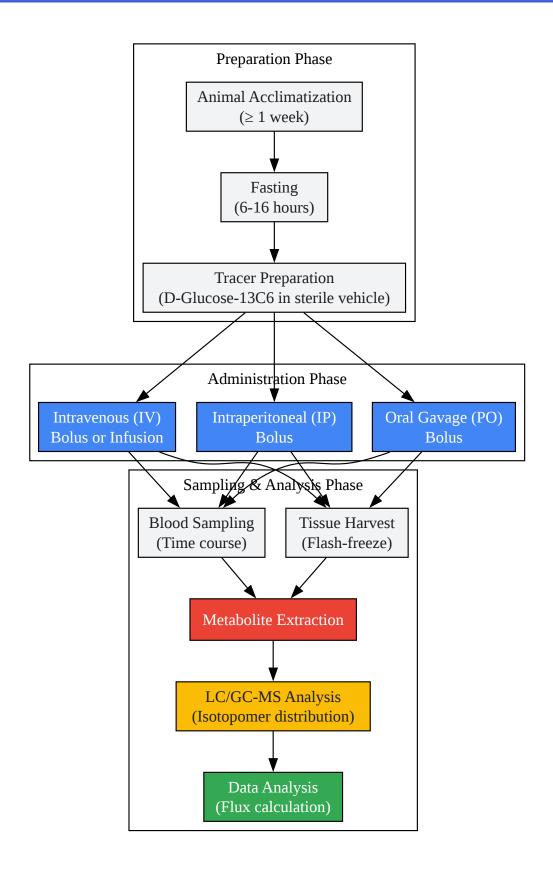




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Caption: Metabolic fate of D-Glucose-13C6 through central carbon metabolism.





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